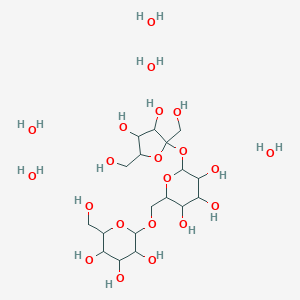

Raffinose hydrate

Description

Raffinose is a trisaccharide composed of galactose, glucose, and fructose. It is naturally found in various plants, including beans, cabbage, brussels sprouts, broccoli, asparagus, and whole grains . Raffinose is known for its role in plant stress responses, particularly in temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

Properties

CAS No. |

17629-30-0 |

|---|---|

Molecular Formula |

C18H34O17 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;/m1./s1 |

InChI Key |

UDTCJVRUNDSFKW-RHSPYTNDSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O |

Appearance |

Assay:≥98%A crystalline solid |

melting_point |

80 °C |

Other CAS No. |

512-69-6 17629-30-0 |

physical_description |

Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS] Solid |

solubility |

203 mg/mL |

Synonyms |

β-D-Fructofuranosyl-O-a-D-galactopyranosyl-(1→6)-α-D-glucopyranoside; Raffinose Pentahydrate; D-(+)-Raffinose Pentahydrate; D-Raffinose Pentahydrate; Gossypose Pentahydrate; Melitose Pentahydrate; Melitriose Pentahydrate; NSC 170228 Pentahydrate; Nit |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Raffinose is synthesized by the sequential addition of galactose units from galactinol to sucrose. The key enzymes involved in this process are galactinol synthase, raffinose synthase, and stachyose synthase . The synthesis begins with the conversion of myo-inositol into galactinol by galactinol synthase. Raffinose synthase then transfers a galactosyl moiety from galactinol to sucrose, forming raffinose .

Industrial Production Methods: In the industrial setting, raffinose can be extracted from sugar beets and other plant sources. An enzymatic preparation with α-galactosidase activity is often used to decompose raffinose from poor-quality beets during the white sugar production process . This method enhances the sucrose yield and overall sugar quality by reducing raffinose content in beet juice .

Chemical Reactions Analysis

Types of Reactions: Raffinose undergoes hydrolysis, where it is broken down into D-galactose and sucrose by the enzyme α-galactosidase . This enzyme also hydrolyzes other α-galactosides such as stachyose, verbascose, and galactinol .

Common Reagents and Conditions: The hydrolysis of raffinose typically requires the presence of α-galactosidase, which is synthesized by bacteria found in the large intestine . The reaction conditions are generally mild, occurring at physiological pH and temperature.

Major Products: The primary products of raffinose hydrolysis are D-galactose and sucrose .

Scientific Research Applications

Raffinose has a wide range of applications in scientific research:

Mechanism of Action

Raffinose exerts its effects primarily through its role as a carbohydrate source and its interaction with specific enzymes. In the gastrointestinal tract, raffinose is not digestible by humans and monogastric animals due to the absence of α-galactosidase. Instead, it reaches the colon, where it is fermented by gut bacteria, producing short-chain fatty acids and gases . This fermentation process promotes the growth of beneficial bacteria and contributes to gut health .

In plants, raffinose is involved in stress responses by stabilizing cell membranes and protecting cells from damage caused by desiccation and temperature fluctuations .

Comparison with Similar Compounds

Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.

Verbascose: A pentasaccharide composed of three galactose units, one glucose unit, and one fructose unit.

Uniqueness of Raffinose: Raffinose is unique in its widespread presence in the plant kingdom and its significant role in plant stress responses . It is also notable for its use as a prebiotic and its ability to promote gut health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.